molecular formula C27H35FN2O4 B560428 (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide CAS No. 1378524-41-4

(E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide

Cat. No. B560428
M. Wt: 470.585
InChI Key: JVRRRKAXHMGUHZ-XDJHFCHBSA-N
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Description

High-potency ligand that induces recruitment of β-arrestin2 and subsequent internalization of CXCR7
High-potency ligand that induces recruitment of β-arrestin2 and subsequent internalization of CXCR7;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Application in Chemokine Receptor Research

Scientific Field

Biomedical Research, specifically Chemokine Receptor Research .

Summary of the Application

VUF11207 TFA salt is known to be a potent agonist of the G protein-coupled chemokine receptor 7 (CXCR7) . It plays a significant role in chemokine receptor research, particularly in the study of CXCR7 .

Methods of Application or Experimental Procedures

The compound is typically used in vitro, where it is introduced to cell cultures to observe its effects on CXCR7 . The specific procedures and parameters can vary depending on the exact nature of the experiment.

Results or Outcomes

VUF11207 has been found to induce the recruitment of β-arrestin2 to the CXCR7, followed by internalization of the receptor . This suggests that VUF11207 could potentially be used to modulate the activity of CXCR7 in a controlled manner .

Application in High-Performance Liquid Chromatography (HPLC)

Scientific Field

Analytical Chemistry .

Summary of the Application

Trifluoroacetic acid (TFA), a component of VUF11207 TFA salt, is commonly used as an ion-pairing agent in High Performance Liquid Chromatography (HPLC) . It is added to the mobile phase to improve the separation of polar and charged analytes that are difficult to separate using traditional reversed-phase chromatography .

Methods of Application or Experimental Procedures

TFA is typically used at low concentrations in the range of 0.1–0.5% . It is added to the mobile phase of the HPLC system, and its effects on the separation of analytes are observed .

Application in CXCR4 Inhibition

Scientific Field

Biomedical Research, specifically Chemokine Receptor Research .

Summary of the Application

VUF11207 TFA salt is considered as a selective inhibitor of CXCR4 (C-X-C motif chemokine receptor 4) . CXCR4 is a chemokine receptor that plays a crucial role in various physiological and pathological processes, including immune response, angiogenesis, and cancer metastasis .

Methods of Application or Experimental Procedures

The compound is typically used in vitro, where it is introduced to cell cultures to observe its effects on CXCR4 . The specific procedures and parameters can vary depending on the exact nature of the experiment.

Results or Outcomes

VUF11207 has been found to reduce CXCR7 cell surface expression (EC50 = 14.1 nM) in vitro . This suggests that VUF11207 could potentially be used to modulate the activity of CXCR4 in a controlled manner .

properties

IUPAC Name

N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRRRKAXHMGUHZ-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730917
Record name N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide

CAS RN

1378524-41-4
Record name N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AM Zarca, I Adlere, CP Viciano, M Arimont-Segura… - BioRxiv, 2023 - biorxiv.org
Atypical chemokine receptor 3 (ACKR3), formerly referred to as CXCR7, is considered to be an interesting drug target. In this study we report on the synthesis, pharmacological …
Number of citations: 2 www.biorxiv.org

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